5,7-Bis(trifluoromethyl)imidazo[1,2-a]pyridine
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Description
Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .
Synthesis Analysis
A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has been developed . This involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . The important features of this method are that it is reasonably fast, very clean, high yielding, simple workup, and environmentally benign .
Chemical Reactions Analysis
The typical procedure for the synthesis of these compounds involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature . These compounds were also synthesized by using solid support catalysts such as Al2O3, and TiCl4 .
Scientific Research Applications
1. Multidentate N-Heterocyclic Biscarbene and Silver(I) Complexes
A study by Caballero et al. (2001) focuses on a polydentate N-heterocyclic biscarbene, which is stable in THF solution at -20°C. This compound, when reacted with silver(I) triflate, yields a silver(I) complex. This research illustrates the potential of using 5,7-Bis(trifluoromethyl)imidazo[1,2-a]pyridine derivatives in forming complex metal compounds (Caballero et al., 2001).
2. Methodology for Ionic Liquid Synthesis
Zhang et al. (2003) developed a methodology using imidazole and pyridine derivatives for the synthesis of room temperature ionic liquids (RTILs). This process, involving direct methylation or trifluoroethylation, highlights the utility of this compound in synthesizing versatile ionic liquids (Zhang et al., 2003).
3. Stable N-Heterocyclic Carbenes
Alcarazo et al. (2005) discuss the use of the imidazo[1,5-a]pyridine skeleton as a platform for generating stable N-heterocyclic carbenes. This research shows the adaptability of this compound structures in creating new types of stable carbenes, which are important in various chemical reactions (Alcarazo et al., 2005).
4. Therapeutic Agent Development
Deep et al. (2016) highlight the significance of the imidazo[1,2-a]pyridine scaffold in medicinal chemistry. It has applications in developing anticancer, antimicrobial, and other therapeutic agents. This suggests the potential of this compound in pharmaceutical research (Deep et al., 2016).
5. Catalytic Asymmetric Cycloaddition
Arai et al. (2010) developed a novel C(2)-symmetric bis(imidazolidine)pyridine (PyBidine) ligand for catalytic asymmetric cycloaddition. This study showcases the application of imidazo[1,2-a]pyridine derivatives in asymmetric synthesis, crucial for producing optically active compounds (Arai et al., 2010).
6. Supramolecular Chemistry and Crystal Structures
MacDonald et al. (2000) investigated the supramolecular chemistry and crystal structures of complexes involving bis(imidazolium 2,6-pyridinedicarboxylate). This study demonstrates the role of imidazo[1,2-a]pyridine derivatives in forming predictable crystal structures, which is vital in materials science (MacDonald et al., 2000).
Properties
IUPAC Name |
5,7-bis(trifluoromethyl)imidazo[1,2-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F6N2/c10-8(11,12)5-3-6(9(13,14)15)17-2-1-16-7(17)4-5/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INWAJZYSMLSGJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC(=CC2=N1)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F6N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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